4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine
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Overview
Description
4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with ethyl, methanesulfonyl phenyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)Phenyl)Ethanamine: Shares the methanesulfonyl phenyl group but differs in the rest of the structure.
4-Piperidinemethanol: Contains the piperidine ring but lacks the pyridine and methanesulfonyl phenyl groups.
Uniqueness
4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
675620-08-3 |
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Molecular Formula |
C19H24N2O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-ethyl-2-(4-methylsulfonylphenyl)-6-piperidin-1-ylpyridine |
InChI |
InChI=1S/C19H24N2O2S/c1-3-15-13-18(16-7-9-17(10-8-16)24(2,22)23)20-19(14-15)21-11-5-4-6-12-21/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
NJICLIXRVWVAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)N2CCCCC2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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